Posaconazole is a broad-spectrum antifungal agent that has shown efficacy against a variety of fungal pathogens, including those resistant to other antifungal treatments. It is particularly noted for its activity against Aspergillus fumigatus, Fusarium species, and Candida albicans, including strains that are resistant to other azole antifungals. The pharmacokinetics of posaconazole indicate that it concentrates within host cells and has a persistent presence within fungal cells, which likely contributes to its antifungal efficacy1247.
Posaconazole functions primarily by inhibiting the ergosterol production in fungi. It binds to and inhibits lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Posaconazole's high affinity for this enzyme and its ability to interact with additional domains of the target enzyme differentiate it from other azoles, such as fluconazole and voriconazole. This unique interaction allows posaconazole to inhibit even mutated strains that have developed resistance to other azoles. Moreover, posaconazole is not readily expelled by fungal efflux pumps, which contributes to its potency against a wide range of fungi, including some zygomycetes that are resistant to other azoles47.
Posaconazole has been used as salvage therapy for invasive fusariosis in patients with hematologic malignancies and other conditions. In a retrospective analysis, posaconazole demonstrated a success rate of 48% in patients with invasive fusariosis who were refractory to or intolerant of standard antifungal therapy. The success rate increased to 67% in patients who recovered from myelosuppression, highlighting the potential of posaconazole in treating severe fungal infections in immunocompromised patients2.
Studies have shown that posaconazole can exhibit synergistic antifungal activity when combined with other antifungal agents, such as caspofungin or FK506. This synergy has been observed both in vitro and in vivo against Candida albicans, including drug-resistant strains. The combination of posaconazole with other antifungals may offer a promising approach to treating fungal infections, particularly those caused by drug-resistant strains5.
The pharmacokinetics of posaconazole within epithelial cells and fungi provide insights into its mechanism of action during treatment and prophylaxis. Posaconazole concentrates within the membranes of A549 pulmonary epithelial cells and transfers rapidly to A. fumigatus upon contact. This transfer does not require phagocytosis and is enhanced by the conidial hydrophobin RodA. The concentration of posaconazole within host and fungal cell membranes is sustained for over 48 hours, which likely contributes to its effectiveness in treating and preventing fungal infections1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: